molecular formula C20H16ClFN4O2S B2460084 N1-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-fluorobenzyl)oxalamide CAS No. 922936-66-1

N1-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-fluorobenzyl)oxalamide

Cat. No. B2460084
M. Wt: 430.88
InChI Key: FQWPBKQVHGGLDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N1-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-fluorobenzyl)oxalamide” belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of 1,3-diphenyl-1H-pyrazol-5(4H)-one with some electrophilic and nucleophilic reagents . The starting material 4-acetyl-1, 3-diphenyl-1H-pyrazol-5(4H)-one was synthesized from acylation of pyrazolone with acetyl chloride in acetic anhydride and sodium acetate under reflux .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve cyclocondensation in yields ranging from 78–92%, starting from α, β-unsaturated aldehydes/ketones with substituted phenylhydrazine .

Scientific Research Applications

Synthesis and Structural Characterization

  • Studies like the synthesis and structural characterization of isostructural compounds reveal the interest in developing and understanding structurally similar compounds. These compounds have been synthesized in high yields and their structure determined by single-crystal diffraction, highlighting the planarity and conformation of molecules which could be crucial for their biological or chemical activity (Kariuki et al., 2021).

Anti-inflammatory and Analgesic Activities

  • Some novel pyrazoline and imidazolyl acetic acid derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. This indicates the potential for related compounds to be explored for therapeutic applications, particularly in treating inflammation and pain (Khalifa & Abdelbaky, 2008).

Antiviral Activities

  • The synthesis of new heterocycles based on pyrazole and isoxazole has been reported, with some compounds showing significant antiviral activities. This suggests that structurally similar compounds could have applications in developing antiviral therapies (Dawood et al., 2011).

Photophysical Properties and Chemosensor Applications

  • Research into novel pyrazoline derivatives with solvent-selective photoluminescence quenching reveals the potential for such compounds in sensor applications, particularly in detecting specific chemical agents or environmental conditions (Chibac et al., 2019).

Antipsychotic Potential

  • A series of novel potential antipsychotic agents based on the pyrazol-5-ol structure have been synthesized, showing promise in behavioral animal tests without interacting with dopamine receptors. This indicates the potential of related compounds for use in psychiatric medication with possibly fewer side effects (Wise et al., 1987).

properties

IUPAC Name

N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[(4-fluorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN4O2S/c21-13-2-1-3-15(8-13)26-18(16-10-29-11-17(16)25-26)24-20(28)19(27)23-9-12-4-6-14(22)7-5-12/h1-8H,9-11H2,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQWPBKQVHGGLDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-fluorobenzyl)oxalamide

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